molecular formula C18H23N3O3 B2638990 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide CAS No. 1448129-07-4

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide

Cat. No.: B2638990
CAS No.: 1448129-07-4
M. Wt: 329.4
InChI Key: XWYQWWGVRKVPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its complex molecular framework, which includes a piperidine ring, a carbamoylphenoxy group, and a but-2-yn-1-yl linkage. Its molecular formula is C21H25N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Carbamoylphenoxy Intermediate: The initial step involves the reaction of 2-aminophenol with a suitable carbamoylating agent to form the 2-carbamoylphenoxy intermediate.

    Alkyne Formation: The intermediate is then subjected to a Sonogashira coupling reaction with an appropriate alkyne to introduce the but-2-yn-1-yl group.

    Piperidine Ring Introduction: The final step involves the coupling of the alkyne intermediate with 1-methylpiperidine-3-carboxylic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide
  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide
  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide

Uniqueness

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its piperidine ring and but-2-yn-1-yl linkage are particularly noteworthy, as they contribute to its stability and reactivity.

Properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-21-11-6-7-14(13-21)18(23)20-10-4-5-12-24-16-9-3-2-8-15(16)17(19)22/h2-3,8-9,14H,6-7,10-13H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYQWWGVRKVPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.